molecular formula C32H43N5O4 B12464511 N-(diphenylmethyl)-5-[2-(methylamino)propanamido]-3-(3-methylbutanoyl)-6-oxo-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide

N-(diphenylmethyl)-5-[2-(methylamino)propanamido]-3-(3-methylbutanoyl)-6-oxo-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide

Cat. No.: B12464511
M. Wt: 561.7 g/mol
InChI Key: LSXUTRRVVSPWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AT-406, also known as xevinapant, is a potent and orally bioavailable small-molecule mimetic of the second mitochondrial-derived activator of caspases (SMAC). It functions as an antagonist of inhibitor of apoptosis proteins (IAPs), which include X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2). AT-406 has shown significant potential in inducing apoptosis in cancer cells and is currently under clinical development for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

AT-406 is synthesized through a series of chemical reactions that involve the formation of a peptidomimetic structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of AT-406 involves scaling up the synthetic route to produce large quantities of the compound. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also includes rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

AT-406 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving AT-406 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .

Major Products

The major products formed from the reactions involving AT-406 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

AT-406 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

AT-406 exerts its effects by mimicking the interaction between the SMAC AVPI peptide and the XIAP BIR3 protein, thereby restoring caspase-9 activity. It effectively and rapidly induces the degradation of cIAP1 and cIAP2 proteins, leading to the activation of caspases and the induction of apoptosis. The molecular targets of AT-406 include XIAP, cIAP1, and cIAP2, and it binds to these proteins with high affinity .

Comparison with Similar Compounds

AT-406 is unique in its high binding affinity and specificity for IAPs compared to other similar compounds. Some similar compounds include:

AT-406 stands out due to its oral bioavailability, rapid induction of IAP degradation, and potent antitumor activity in various cancer models .

Properties

IUPAC Name

N-benzhydryl-5-[2-(methylamino)propanoylamino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O4/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXUTRRVVSPWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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